molecular formula C29H44BrCl2NO B12684248 4-bromo-2,6-dimethylphenolate;[dichloro(phenyl)methyl]-dodecyl-dimethylazanium CAS No. 85940-48-3

4-bromo-2,6-dimethylphenolate;[dichloro(phenyl)methyl]-dodecyl-dimethylazanium

Cat. No.: B12684248
CAS No.: 85940-48-3
M. Wt: 573.5 g/mol
InChI Key: VUHBITFSOQSNLF-UHFFFAOYSA-M
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Description

4-bromo-2,6-dimethylphenolate;[dichloro(phenyl)methyl]-dodecyl-dimethylazanium is a complex organic compound that combines a brominated phenolate with a quaternary ammonium salt. This compound is notable for its unique structure, which imparts distinct chemical and physical properties, making it valuable in various scientific and industrial applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-bromo-2,6-dimethylphenolate typically involves the bromination of 2,6-dimethylphenol. This reaction is carried out using bromine in the presence of a suitable solvent, such as acetic acid, under controlled temperature conditions . The resulting 4-bromo-2,6-dimethylphenol is then converted to its phenolate form by treatment with a base, such as sodium hydroxide .

The preparation of [dichloro(phenyl)methyl]-dodecyl-dimethylazanium involves the quaternization of dodecyl-dimethylamine with dichloromethylbenzene. This reaction is typically conducted in an organic solvent, such as dichloromethane, under reflux conditions .

Industrial Production Methods

On an industrial scale, the production of these compounds follows similar synthetic routes but with optimizations for large-scale operations. This includes the use of continuous flow reactors for bromination and quaternization reactions, which enhance reaction efficiency and product yield .

Chemical Reactions Analysis

Types of Reactions

4-bromo-2,6-dimethylphenolate undergoes various chemical reactions, including:

[dichloro(phenyl)methyl]-dodecyl-dimethylazanium primarily undergoes:

Common Reagents and Conditions

Major Products

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-bromo-2,6-dimethylphenolate;[dichloro(phenyl)methyl]-dodecyl-dimethylazanium is unique due to its combined phenolate and quaternary ammonium structure, which imparts both hydrophobic and hydrophilic properties. This dual nature enhances its solubility and reactivity in various solvents, making it versatile for multiple applications .

Properties

CAS No.

85940-48-3

Molecular Formula

C29H44BrCl2NO

Molecular Weight

573.5 g/mol

IUPAC Name

4-bromo-2,6-dimethylphenolate;[dichloro(phenyl)methyl]-dodecyl-dimethylazanium

InChI

InChI=1S/C21H36Cl2N.C8H9BrO/c1-4-5-6-7-8-9-10-11-12-16-19-24(2,3)21(22,23)20-17-14-13-15-18-20;1-5-3-7(9)4-6(2)8(5)10/h13-15,17-18H,4-12,16,19H2,1-3H3;3-4,10H,1-2H3/q+1;/p-1

InChI Key

VUHBITFSOQSNLF-UHFFFAOYSA-M

Canonical SMILES

CCCCCCCCCCCC[N+](C)(C)C(C1=CC=CC=C1)(Cl)Cl.CC1=CC(=CC(=C1[O-])C)Br

Origin of Product

United States

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